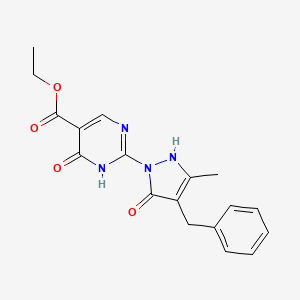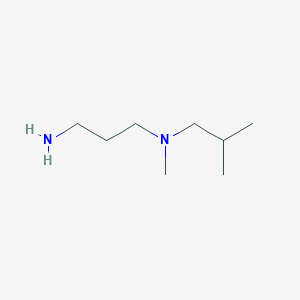![molecular formula C8H11N3O3 B2496905 6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid CAS No. 933728-94-0](/img/structure/B2496905.png)
6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of pyrimidine derivatives often involves strategic functionalization to introduce various substituents on the pyrimidine ring. For example, the synthesis of 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine demonstrates isostructural nature with related compounds, suggesting a method of introducing methoxyethylamino groups through similar synthetic pathways (Trilleras et al., 2009). Additionally, synthetic approaches can vary from direct functionalization of the pyrimidine core to multi-step synthesis involving intermediate compounds (Sun Xiao-hong, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including planarity and substituent effects, can be elucidated using techniques such as X-ray crystallography. Studies often reveal the planarity of the pyrimidine rings and the displacement of substituent atoms from this plane, providing evidence for polarization of electronic structures (Jorge Trilleras et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can include nucleophilic substitutions, electrophilic additions, and the formation of hydrogen-bonded structures. The reactivity of the pyrimidine ring is influenced by the nature and position of substituents, which can affect the compound's chemical behavior and interactions with other molecules (M. Botta et al., 1985).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystallinity, can be significantly affected by their molecular structure. These properties are crucial for determining the compound's suitability for various applications and for guiding the development of synthesis methods (Erwin A. Galinski et al., 1985).
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding in DNA Base Recognition
Studies on hydrogen bonding in base recognition from the outside of the nucleic acid double helix have utilized derivatives of 2-methoxy-6-chloro-9-aminoacridine, bearing a carboxamide side chain, to investigate the interaction with dinucleotides. These derivatives demonstrate a sequence specificity and intercalation geometry that provide insights into the molecular mechanisms of DNA base recognition and the potential role of similar compounds in modulating these interactions (Gaugain et al., 1981).
Antiviral Activity of Pyrimidine Derivatives
Research on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 has led to the development of compounds with significant antiretroviral activity, particularly against retroviruses in cell culture. This includes derivatives that have demonstrated inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting the potential of pyrimidine derivatives in antiviral therapies (Hocková et al., 2003).
Synthesis and Biological Activity
The synthesis of 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester has been optimized, yielding products with notable inhibitory and sterilization effects against microorganisms causing plant diseases. This demonstrates the application of pyrimidine derivatives in agricultural biochemistry and the potential for developing new agrochemicals (Sun Xiao-hong, 2012).
Osmoregulation in Halophilic Bacteria
A novel cyclic amino acid identified in extremely halophilic species of the bacterial genus Ectothiorhodospira, 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, has been found to play an osmoregulatory role. This discovery expands the understanding of the adaptive mechanisms of halophilic bacteria and the potential applications of such compounds in biotechnology (Galinski et al., 1985).
Wirkmechanismus
While the specific mechanism of action for “6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid” is not mentioned in the search results, pyrimidines in general have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Eigenschaften
IUPAC Name |
6-(2-methoxyethylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-14-3-2-9-7-4-6(8(12)13)10-5-11-7/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCIKHFNCFAWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=NC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)
![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)



![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)
![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)
![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)


